Destetrahydrofuranyl-4-hydroxybutanyl terazosin

CAS No.: 109678-71-9

Cat. No.: VC2056122

Molecular Formula: C19H27N5O4

Molecular Weight: 389.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 109678-71-9 |

|---|---|

| Molecular Formula | C19H27N5O4 |

| Molecular Weight | 389.4 g/mol |

| IUPAC Name | 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one |

| Standard InChI | InChI=1S/C19H27N5O4/c1-27-15-11-13-14(12-16(15)28-2)21-19(22-18(13)20)24-8-6-23(7-9-24)17(26)5-3-4-10-25/h11-12,25H,3-10H2,1-2H3,(H2,20,21,22) |

| Standard InChI Key | KCUCXOWQJCTZNA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |

| Canonical SMILES | COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)CCCCO)N)OC |

Introduction

Chemical Identity and Properties

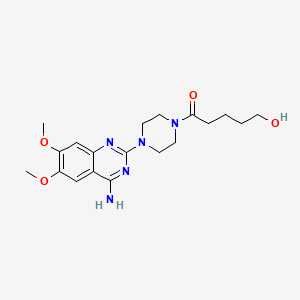

Destetrahydrofuranyl-4-hydroxybutanyl terazosin, also known by its systematic name 1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-5-hydroxypentan-1-one, is a synthetic derivative of terazosin with unique structural modifications . The compound retains the core quinazoline structure characteristic of terazosin but features modifications that distinguish it from the parent compound.

Chemical Structure and Properties

The chemical properties of Destetrahydrofuranyl-4-hydroxybutanyl terazosin are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Formula | C19H27N5O4 |

| Molecular Weight | 389.4 g/mol |

| CAS Number | 109678-71-9 |

| PubChem CID | 13938926 |

| SMILES | COC1=CC2=NC(=NC(N)=C2C=C1OC)N3CCN(CC3)C(=O)CCCCO |

| InChIKey | KCUCXOWQJCTZNA-UHFFFAOYSA-N |

| Stereochemistry | Achiral |

The compound features a quinazoline core with dimethoxy substituents at positions 6 and 7, an amino group at position 4, and a modified piperazine ring attachment at position 2 . Unlike terazosin, which contains a tetrahydrofuran ring, Destetrahydrofuranyl-4-hydroxybutanyl terazosin features a hydroxybutanyl chain, which significantly alters its physicochemical properties and potentially its pharmacokinetic profile.

Structural Comparison with Terazosin

While terazosin features a tetrahydrofuran ring linked to the piperazine moiety, Destetrahydrofuranyl-4-hydroxybutanyl terazosin exhibits a significant structural modification with the replacement of this tetrahydrofuran ring with a 4-hydroxybutanyl chain. This structural difference is responsible for the altered pharmacological profile of the compound compared to its parent molecule.

Mechanism of Action

Receptor Interactions

Destetrahydrofuranyl-4-hydroxybutanyl terazosin acts primarily as a selective alpha-1 adrenergic receptor antagonist, similar to terazosin. By selectively blocking these receptors, the compound prevents the binding of endogenous catecholamines, thereby inhibiting the subsequent signaling cascade that would otherwise lead to smooth muscle contraction.

Physiological Effects

The blockade of alpha-1 adrenergic receptors by Destetrahydrofuranyl-4-hydroxybutanyl terazosin leads to relaxation of smooth muscle tissues in various parts of the body, including:

-

Vascular smooth muscle: Resulting in vasodilation and reduced peripheral resistance, which contributes to its antihypertensive effects.

-

Prostatic smooth muscle: Leading to relaxation of the prostate and improved urinary flow in individuals with benign prostatic hyperplasia (BPH).

The compound's specific modification may potentially offer advantages in terms of receptor selectivity, pharmacokinetics, or reduced side effect profiles compared to terazosin, although more research is needed to fully elucidate these differences.

Synthesis and Production

Chemical Reactivity

Destetrahydrofuranyl-4-hydroxybutanyl terazosin can undergo several types of chemical reactions, including:

-

Oxidation reactions: Particularly involving the terminal hydroxyl group

-

Reduction reactions: Potentially affecting the carbonyl functionality

-

Substitution reactions: Especially at reactive sites such as the hydroxyl group

These chemical properties are significant for understanding the compound's stability, metabolism, and potential for derivatization for future drug development efforts.

Therapeutic Applications

Hypertension Management

Similar to its parent compound terazosin, Destetrahydrofuranyl-4-hydroxybutanyl terazosin has shown potential in the treatment of hypertension. By blocking alpha-1 adrenergic receptors in vascular smooth muscle, it induces vasodilation, reducing peripheral resistance and lowering blood pressure. Research suggests that the structural modifications in this compound may potentially offer advantages over traditional alpha blockers, although more clinical studies are needed to establish its efficacy and safety profile in hypertension management.

Benign Prostatic Hyperplasia

Destetrahydrofuranyl-4-hydroxybutanyl terazosin has demonstrated potential utility in managing benign prostatic hyperplasia (BPH). By relaxing smooth muscle in the prostate and bladder neck, it may improve urinary flow and reduce symptoms associated with BPH. The specific modifications in this terazosin derivative might potentially offer improved efficacy or reduced side effects compared to other alpha-1 blockers used in BPH treatment, though comparative clinical trials would be necessary to confirm these potential advantages.

Research Applications

As a Pharmacological Tool

Destetrahydrofuranyl-4-hydroxybutanyl terazosin serves as a valuable research tool for studying alpha-1 adrenergic receptor function and signaling pathways. The structural modifications relative to terazosin make it useful for structure-activity relationship studies, helping researchers understand how specific molecular features influence receptor binding and downstream effects.

Drug Development Platform

The compound represents an important template for the development of novel alpha-1 adrenergic receptor antagonists with potentially improved pharmacological profiles. By studying how the structural modifications in Destetrahydrofuranyl-4-hydroxybutanyl terazosin affect its pharmacological properties, researchers can design new compounds with enhanced efficacy, selectivity, or reduced side effects.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume